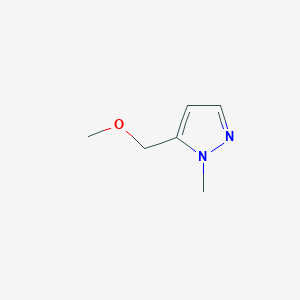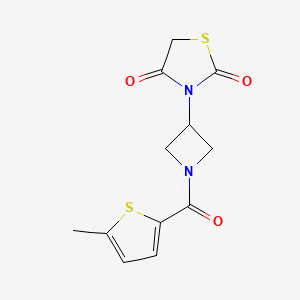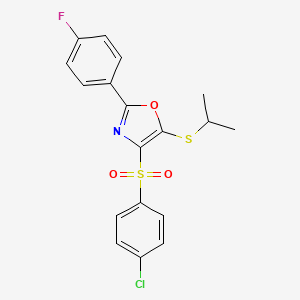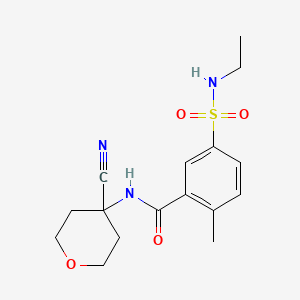
N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide, also known as COXEN, is a chemical compound that has been widely studied for its potential applications in scientific research. COXEN is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research areas. In
科学的研究の応用
N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide has been shown to have anti-tumor effects and may be useful in the development of new cancer treatments. In neuroscience, N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide has been studied for its potential role in the regulation of neurotransmitter release and synaptic plasticity. Additionally, N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide has been investigated as a potential drug target in the development of new therapeutics for a range of diseases.
作用機序
The exact mechanism of action of N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell signaling and growth. Additionally, N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide has been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter release and synaptic plasticity.
Biochemical and physiological effects:
N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide has been shown to have a range of biochemical and physiological effects, including anti-tumor activity, regulation of neurotransmitter release and synaptic plasticity, and inhibition of tyrosine kinase activity. Additionally, N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide has been shown to have anti-inflammatory and anti-oxidant effects, and may be useful in the treatment of a range of diseases.
実験室実験の利点と制限
One of the advantages of using N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Additionally, N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide has been shown to have a high degree of selectivity for its targets, which reduces the risk of off-target effects. However, one limitation of using N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are a number of future directions for research on N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide, including further investigation of its mechanism of action, exploration of its potential as a drug target in the development of new therapeutics, and optimization of its synthesis method to improve yield and reduce toxicity. Additionally, N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide may be useful in the development of new imaging agents for use in diagnostic applications.
合成法
The synthesis of N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide involves a series of chemical reactions that result in the formation of the final compound. The process begins with the reaction of 2-methyl-5-nitrobenzoic acid with thionyl chloride, which results in the formation of 2-methyl-5-chlorobenzoic acid. This compound is then reacted with ethylamine and sodium hydroxide to form 5-(ethylamino)-2-methylbenzoic acid. The next step involves the reaction of this compound with thionyl chloride and sulfur dioxide to form 5-(ethylsulfamoyl)-2-methylbenzoic acid. Finally, the addition of cyanogen bromide to this compound results in the formation of N-(4-Cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide.
特性
IUPAC Name |
N-(4-cyanooxan-4-yl)-5-(ethylsulfamoyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-3-18-24(21,22)13-5-4-12(2)14(10-13)15(20)19-16(11-17)6-8-23-9-7-16/h4-5,10,18H,3,6-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREPKJYDHGEUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)C)C(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methylspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2703217.png)

![2-[[1-[(3-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2703220.png)

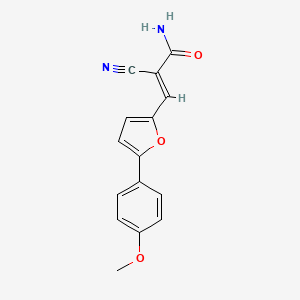

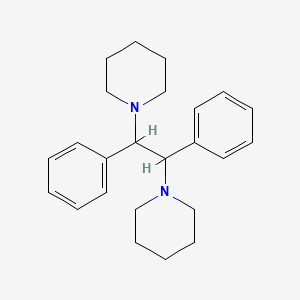
![N-(4-fluoro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2703227.png)
![Benzyl(1-{bicyclo[2.2.2]octan-1-yl}ethyl)amine](/img/structure/B2703228.png)

![N-(Cyanomethyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-N-ethyl-5,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2703232.png)
